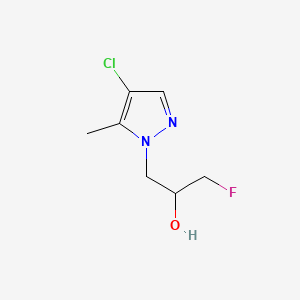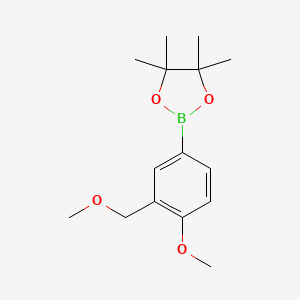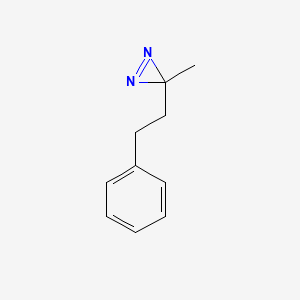
3-Methyl-3-phenethyl-3H-diazirine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methyl-3-(2-phenylethyl)-3H-diazirine is an organic compound that belongs to the class of diazirines. Diazirines are three-membered ring structures containing two nitrogen atoms and one carbon atom. These compounds are known for their ability to form highly reactive carbenes upon exposure to ultraviolet light, making them valuable tools in photochemistry and photobiology.
Métodos De Preparación
The synthesis of 3-methyl-3-(2-phenylethyl)-3H-diazirine typically involves the reaction of appropriate precursors under specific conditions. One common method involves the reaction of 2-phenylethylamine with chloroform and a base, followed by cyclization to form the diazirine ring. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
3-methyl-3-(2-phenylethyl)-3H-diazirine undergoes various chemical reactions, primarily driven by the formation of carbenes. These reactions include:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The diazirine ring can undergo substitution reactions with various nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
3-methyl-3-(2-phenylethyl)-3H-diazirine has a wide range of applications in scientific research:
Chemistry: Used as a photolabile protecting group in organic synthesis.
Biology: Employed in photoaffinity labeling to study protein-ligand interactions.
Medicine: Investigated for its potential use in drug delivery systems and photodynamic therapy.
Industry: Utilized in the development of advanced materials and coatings.
Mecanismo De Acción
The primary mechanism of action for 3-methyl-3-(2-phenylethyl)-3H-diazirine involves the generation of carbenes upon exposure to ultraviolet light. These carbenes are highly reactive and can insert into various chemical bonds, facilitating a range of chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the substrate being modified.
Comparación Con Compuestos Similares
3-methyl-3-(2-phenylethyl)-3H-diazirine can be compared with other diazirines and carbene-generating compounds. Similar compounds include:
3-phenyl-3H-diazirine: Lacks the methyl group, leading to different reactivity and stability.
3-methyl-3H-diazirine: Lacks the phenylethyl group, affecting its photochemical properties.
3-(2-phenylethyl)-3H-diazirine: Lacks the methyl group, resulting in different chemical behavior. The uniqueness of 3-methyl-3-(2-phenylethyl)-3H-diazirine lies in its specific substitution pattern, which influences its reactivity, stability, and applications in various fields.
Propiedades
Fórmula molecular |
C10H12N2 |
|---|---|
Peso molecular |
160.22 g/mol |
Nombre IUPAC |
3-methyl-3-(2-phenylethyl)diazirine |
InChI |
InChI=1S/C10H12N2/c1-10(11-12-10)8-7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3 |
Clave InChI |
CHIMUENNWNLSMF-UHFFFAOYSA-N |
SMILES canónico |
CC1(N=N1)CCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


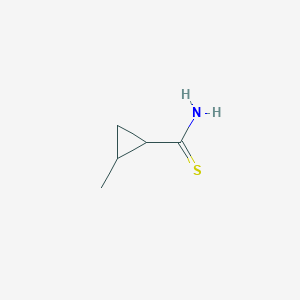
![3-(Bromomethyl)spiro[3.3]heptan-1-one](/img/structure/B15323276.png)


![4-(difluoromethyl)-N-[1-(3,4-difluorophenyl)-1H-1,2,4-triazol-3-yl]-6-[4-(oxetan-3-yl)piperazin-1-yl]pyridin-2-amine](/img/structure/B15323286.png)
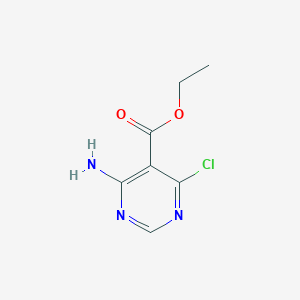
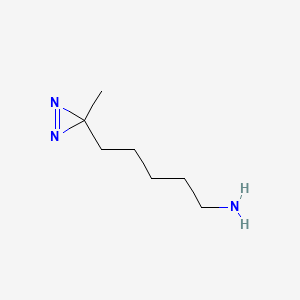
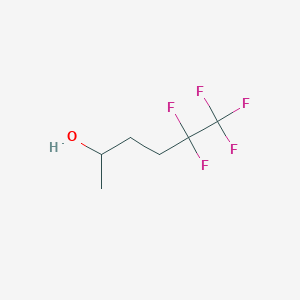
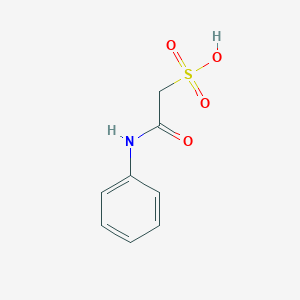

![Acetic acid, (8-methyl-8-azabicyclo[3.2.1]oct-3-ylidene)-, ethyl ester](/img/structure/B15323332.png)
